2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde
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Overview
Description
2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which involves the formylation of acetophenone hydrazones to produce formylpyrazoles . Another method involves the condensation of aldehyde pyrazole with different activated methylenes in water .
Industrial Production Methods
the principles of green chemistry, such as using sustainable solvents and minimizing waste, are often applied in the industrial synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
Oxidation: Produces 2-(1-Ethyl-1h-pyrazol-5-yl)acetic acid.
Reduction: Produces 2-(1-Ethyl-1h-pyrazol-5-yl)ethanol.
Substitution: Produces various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The exact pathways and targets involved would depend on the specific application and the structure of the derivative .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde
- 1-Ethyl-1H-pyrazole-4-carbaldehyde
- 1-Ethyl-1H-pyrazole-3-carbaldehyde
Uniqueness
2-(1-Ethyl-1h-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable scaffold in medicinal chemistry .
Biological Activity
2-(1-Ethyl-1H-pyrazol-5-yl)acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, along with mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl group at the 1-position and an acetaldehyde group at the 2-position. This unique structure contributes to its reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported its ability to inhibit the growth of Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Properties : Similar compounds have been investigated for their potential to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory effects.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further research is required to elucidate its mechanisms.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with various enzymes or receptors, altering their activity and leading to physiological changes.
- Cellular Pathways : It is suggested that the compound could influence pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Antimicrobial Studies
A study evaluating the antimicrobial activity of various pyrazole derivatives found that this compound demonstrated significant inhibition against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined using a well diffusion method.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 125 |
S. aureus | 62.5 |
Anti-inflammatory Effects
In vitro studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines. While specific data on this compound is limited, related compounds have shown promise in reducing inflammation markers.
Anticancer Activity
A recent study explored the cytotoxic effects of pyrazole derivatives on prostate cancer cell lines. The results indicated that certain substitutions on the pyrazole ring enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1 : A synthesis of pyrazole derivatives including this compound was conducted, leading to the identification of several compounds with enhanced antimicrobial properties compared to existing antibiotics.
Case Study 2 : In a comparative study of various heterocyclic compounds, those containing a pyrazole moiety exhibited superior anti-inflammatory effects, suggesting a potential therapeutic role for this compound in inflammatory diseases.
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(2-ethylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
IBJSKKQFZUUHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CC=O |
Origin of Product |
United States |
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